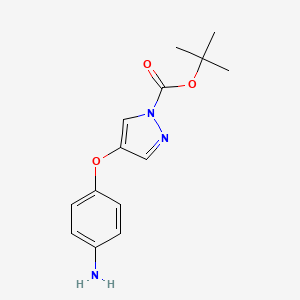
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a tert-butyl group, an aminophenoxy group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Iodination: The starting material, 2-tert-butylaniline, undergoes iodination to introduce an iodine atom.
Acetyl Protection: The iodinated product is then protected using an acetyl group.
Coupling Reaction: The protected intermediate is coupled with 4,4′-oxydiphenol to form the desired product.
Deacetylation: Finally, the acetyl group is removed to yield this compound.
Análisis De Reacciones Químicas
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Coupling Reactions: The pyrazole ring can undergo coupling reactions with various electrophiles to form new C-C or C-N bonds.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound also contains a tert-butyl group and an amino group, but features a piperidine ring instead of a pyrazole ring.
4-(4-Aminophenoxy)phenyl derivatives: These compounds share the aminophenoxy group but differ in the other substituents attached to the phenyl ring.
The unique combination of the tert-butyl group, aminophenoxy group, and pyrazole ring in this compound makes it distinct and valuable for various applications.
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-aminophenoxy)pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-9-12(8-16-17)19-11-6-4-10(15)5-7-11/h4-9H,15H2,1-3H3 |
Clave InChI |
MUOAROFKIXDHJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C=N1)OC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
![(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid](/img/structure/B13725116.png)

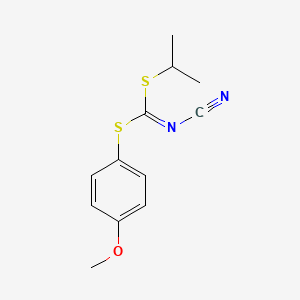
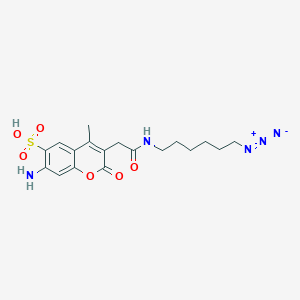
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
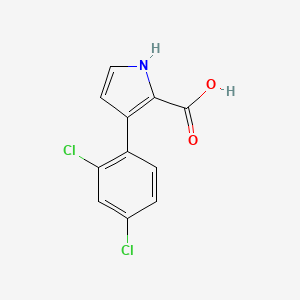
![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(1-naphthyloxy)tetrahydropyran-3-yl]acetamide](/img/structure/B13725149.png)
![N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725153.png)

![[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone](/img/structure/B13725157.png)
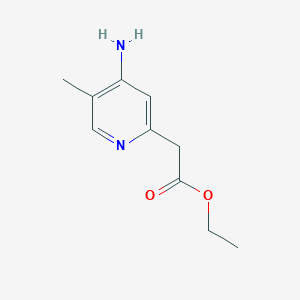
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide](/img/structure/B13725172.png)
